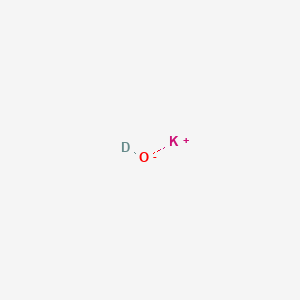

Potassium deuteroxide

Description

Properties

InChI |

InChI=1S/K.H2O/h;1H2/q+1;/p-1/i/hD | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYUFKZDYYNOTN-DYCDLGHISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HKO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179314 | |

| Record name | Potassium deuteroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.112 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24572-01-8 | |

| Record name | Potassium hydroxide (K(OD)) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24572-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium deuteroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024572018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium deuteroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium deuteroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

KOD DNA Polymerase: A Comprehensive Technical Guide to its Molecular Weight and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weight and chemical formula of KOD DNA polymerase, a thermostable enzyme renowned for its high fidelity and processivity in DNA amplification. This document furnishes detailed information on its biochemical properties, experimental protocols for molecular weight determination, and its role in the DNA replication pathway of its native organism, Thermococcus kodakarensis.

Biochemical and Physicochemical Properties

KOD DNA polymerase is a Family B type DNA polymerase originating from the hyperthermophilic archaeon Thermococcus kodakarensis. The full-length protein, as encoded by the pol gene, is a large, multi-domain enzyme. However, the native protein contains two intervening protein sequences, or inteins, which are post-translationally excised to yield the mature, functional enzyme.[1][2] The recombinant form of KOD DNA polymerase, widely used in molecular biology applications, corresponds to this mature form.

Molecular Weight

The molecular weight of KOD DNA polymerase has been determined through theoretical calculations based on its amino acid sequence and through experimental methods such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Mass Spectrometry (MS).

| Parameter | Value | Source |

| Theoretical Molecular Weight (Full-length, with inteins) | 193,405 Da | UniProt: P77933 |

| Number of Amino Acids (Full-length, with inteins) | 1671 | UniProt: P77933 |

| Theoretical Molecular Weight (Mature form, inteins excised) | ~90,000 Da | [3] |

| Calculated Molecular Weight (Mature form) | 89.97 kDa |

Chemical Formula

Due to the complexity and size of proteins, a standard chemical formula is not practically used. The precise composition of KOD DNA polymerase is defined by its amino acid sequence. The elemental composition can be calculated from this sequence. The UniProt accession number for the Thermococcus kodakarensis DNA polymerase is P77933, which provides the definitive amino acid sequence.

Experimental Protocols for Molecular Weight Determination

The determination of the molecular weight of KOD DNA polymerase is a crucial step in its characterization and quality control. The following are detailed methodologies for the most common experimental approaches.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a widely used technique to separate proteins based on their molecular weight.

Objective: To estimate the apparent molecular weight of purified recombinant KOD DNA polymerase.

Materials:

-

Purified KOD DNA polymerase sample

-

Protein molecular weight standards (pre-stained or unstained)

-

10X Tris-Glycine-SDS running buffer

-

2X Laemmli sample buffer (with β-mercaptoethanol or DTT)

-

Precast or hand-cast polyacrylamide gels (e.g., 4-20% gradient or 10% resolving gel)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

-

Vertical electrophoresis apparatus and power supply

-

Heating block or water bath

Procedure:

-

Sample Preparation:

-

Dilute the purified KOD DNA polymerase to a suitable concentration (e.g., 0.1-1 mg/mL) in a microcentrifuge tube.

-

Mix the diluted protein sample with an equal volume of 2X Laemmli sample buffer.

-

Heat the sample at 95-100°C for 5-10 minutes to denature the protein.

-

Centrifuge the sample briefly to pellet any insoluble material.

-

-

Gel Electrophoresis:

-

Assemble the electrophoresis apparatus with the polyacrylamide gel.

-

Fill the inner and outer chambers of the apparatus with 1X Tris-Glycine-SDS running buffer.

-

Load a lane with the protein molecular weight standards.

-

Load the prepared KOD DNA polymerase sample into an adjacent lane.

-

Connect the apparatus to the power supply and run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

-

-

Staining and Destaining:

-

Carefully remove the gel from the cassette and place it in a container with Coomassie Brilliant Blue R-250 staining solution.

-

Incubate for at least 1 hour with gentle agitation.

-

Remove the staining solution and add destaining solution.

-

Destain the gel with gentle agitation, changing the destaining solution as needed, until the protein bands are clearly visible against a clear background.

-

-

Data Analysis:

-

Image the stained gel.

-

Measure the migration distance of each protein standard and the KOD DNA polymerase band from the top of the resolving gel.

-

Create a standard curve by plotting the logarithm of the molecular weight of the standards against their migration distance.

-

Determine the molecular weight of the KOD DNA polymerase by interpolating its migration distance on the standard curve.

-

Mass Spectrometry (MS)

Mass spectrometry provides a more precise determination of the molecular mass of a protein.

Objective: To accurately determine the molecular mass of purified recombinant KOD DNA polymerase.

Materials:

-

Purified KOD DNA polymerase sample

-

Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)

-

Appropriate matrix for MALDI (e.g., sinapinic acid) or solvent system for ESI

-

Calibration standards for the mass spectrometer

Procedure (General workflow for ESI-MS):

-

Sample Preparation:

-

The purified KOD DNA polymerase is buffer-exchanged into a volatile buffer system (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water/acetonitrile) to remove non-volatile salts.

-

The protein sample is diluted to a low concentration (e.g., in the picomole to femtomole range) in the ESI solvent.

-

-

Infusion and Ionization:

-

The prepared sample is infused into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

-

A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets.

-

As the solvent evaporates from the droplets, the protein molecules become multiply charged ions in the gas phase.

-

-

Mass Analysis:

-

The multiply charged protein ions are guided into the mass analyzer (e.g., a time-of-flight or quadrupole analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition and Deconvolution:

-

A mass spectrum is generated, showing a series of peaks corresponding to the different charge states of the protein.

-

The resulting m/z spectrum is deconvoluted using specialized software to calculate the accurate molecular mass of the protein.

-

Role in DNA Replication

In Thermococcus kodakarensis, KOD DNA polymerase (PolB) is a key enzyme in the DNA replication process. While initially thought to be the primary replicative polymerase, recent studies suggest that another polymerase, PolD, is essential for genome replication, with PolB playing a significant, though perhaps not the sole, replicative role. The replication machinery in T. kodakarensis shares features with both bacterial and eukaryotic systems.

DNA Replication Workflow in Thermococcus kodakarensis

The following diagram illustrates a simplified workflow of the key stages of DNA replication in Thermococcus kodakarensis, highlighting the involvement of essential protein complexes.

This diagram depicts the key protein complexes and their roles in the initiation and elongation phases of DNA replication in Thermococcus kodakarensis. The process begins with the recruitment of the MCM helicase by Orc1/Cdc6 proteins to the origin of replication. The GINS complex associates with MCM to form the active helicase. During elongation, the clamp loader (RFC) places the PCNA clamp onto the DNA, which in turn tethers the DNA polymerases (PolB/KOD and PolD) to the template, facilitating processive DNA synthesis. Primase synthesizes RNA primers to initiate both leading and lagging strand synthesis.

References

An In-depth Technical Guide to the Synthesis of Potassium Deuteroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of potassium deuteroxide (KOD), a crucial reagent in deuterated drug development and various chemical research applications. The guide details experimental protocols, quantitative data, and safety considerations for the synthesis of KOD via the reaction of potassium metal, potassium hydride, and potassium alkoxides with heavy water (D₂O), as well as through the electrolysis of heavy water.

Introduction

This compound (KOD) is the deuterated analogue of potassium hydroxide (B78521) (KOH), where the hydrogen atom is replaced by a deuterium (B1214612) atom. It is a strong base and finds significant use in organic synthesis, particularly in deuteration reactions, where it serves as a source of deuterium. The incorporation of deuterium into drug molecules can alter their metabolic profiles, often leading to improved pharmacokinetic properties. This has driven the demand for high-purity deuterated reagents like KOD. This guide outlines the most common laboratory-scale and potentially scalable methods for its preparation.

Synthesis Methods

The synthesis of this compound primarily involves the reaction of a potent potassium-based nucleophile or precursor with heavy water. The choice of method often depends on the available starting materials, desired purity, and safety infrastructure.

Reaction of Potassium Metal with Heavy Water

The direct reaction of potassium metal with heavy water is a straightforward but highly exothermic and potentially hazardous method for producing this compound. The reaction proceeds as follows:

2 K(s) + 2 D₂O(l) → 2 KOD(sol) + D₂(g)

Experimental Protocol:

A controlled and safe laboratory procedure for this reaction is paramount.

Materials:

-

Potassium metal, clean, free of oxide layer

-

Heavy water (D₂O), 99.8%+ isotopic purity

-

An inert, dry solvent (e.g., anhydrous diethyl ether or tetrahydrofuran (B95107) (THF))

-

Schlenk line or glovebox for inert atmosphere handling

Procedure:

-

Under an inert atmosphere (argon or nitrogen), a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet (bubbler) is charged with a dispersion of clean potassium metal in an anhydrous, inert solvent.

-

The flask is cooled in an ice-water bath to moderate the reaction rate.

-

Heavy water is added dropwise from the dropping funnel to the stirred suspension of potassium metal at a rate that maintains a controllable evolution of deuterium gas.

-

After the addition of heavy water is complete, the reaction mixture is stirred at room temperature until all the potassium metal has reacted.

-

The resulting solution of this compound in the reaction solvent and excess heavy water can be used directly or the solvent can be carefully removed under reduced pressure to obtain a more concentrated solution.

Quantitative Data:

The yield of this reaction is typically quantitative, assuming the complete reaction of the potassium metal. The purity of the resulting KOD solution is primarily dependent on the purity of the starting potassium metal and heavy water.

| Parameter | Value |

| Theoretical Yield | Quantitative |

| Isotopic Purity of KOD | Dependent on the isotopic purity of the starting D₂O |

Safety Considerations:

-

Potassium metal is highly reactive and pyrophoric. It must be handled under an inert atmosphere.

-

The reaction with heavy water is extremely vigorous and produces flammable deuterium gas.

-

Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, is essential.[1][2]

-

The reaction should be performed in a well-ventilated fume hood.

-

A Class D fire extinguisher for combustible metals should be readily available.

Reaction of Potassium Hydride with Heavy Water

The reaction of potassium hydride (KH) with heavy water provides a less violent, yet still highly effective, method for the synthesis of this compound. Potassium hydride acts as a powerful base, deprotonating D₂O.

KH(s) + D₂O(l) → KOD(sol) + HD(g)

Experimental Protocol:

Materials:

-

Potassium hydride (KH), typically as a dispersion in mineral oil

-

Heavy water (D₂O), 99.8%+ isotopic purity

-

Anhydrous, inert solvent (e.g., THF)

-

Hexane (B92381) for washing the KH dispersion

-

Schlenk line or glovebox

Procedure:

-

Under an inert atmosphere, a weighed amount of potassium hydride dispersion in mineral oil is placed in a Schlenk flask.

-

The mineral oil is removed by washing the KH dispersion with anhydrous hexane, followed by careful decantation of the hexane washings. This process is repeated multiple times.

-

After the final wash, the residual hexane is removed under a stream of inert gas.

-

Anhydrous THF is added to the flask to create a slurry of potassium hydride.

-

The flask is cooled in an ice-water bath.

-

Heavy water is added dropwise to the stirred KH slurry. The reaction will produce hydrogen deuteride (B1239839) (HD) gas.

-

The reaction mixture is stirred until the gas evolution ceases, indicating the complete reaction of the potassium hydride.

-

The resulting KOD solution in THF and excess D₂O can be used as is, or the solvent can be removed under reduced pressure.

Quantitative Data:

This method also offers high yields, approaching quantitative conversion. The purity is contingent on the quality of the potassium hydride and heavy water.

| Parameter | Value |

| Theoretical Yield | >95% |

| Isotopic Purity of KOD | Dependent on the isotopic purity of the starting D₂O |

Safety Considerations:

-

Potassium hydride is a pyrophoric solid and reacts violently with water and other protic solvents.[3]

-

It must be handled in an inert atmosphere.

-

The reaction generates flammable hydrogen deuteride gas.

-

Standard PPE for handling air- and moisture-sensitive reagents should be worn.[1]

Reaction of Potassium Alkoxides with Heavy Water

This method involves the hydrolysis of a potassium alkoxide, such as potassium tert-butoxide, with heavy water. This is an equilibrium reaction, but the use of excess heavy water can drive it towards the formation of this compound.

KOt-Bu(s) + D₂O(l) ⇌ KOD(sol) + t-BuOD(l)

Experimental Protocol:

Materials:

-

Potassium tert-butoxide (KOt-Bu)

-

Heavy water (D₂O), 99.8%+ isotopic purity

-

Anhydrous, inert solvent (optional, e.g., THF)

Procedure:

-

In a round-bottom flask, potassium tert-butoxide is dissolved in an excess of heavy water. The dissolution is exothermic.

-

The solution is stirred to ensure complete reaction. To drive the equilibrium, the tert-butanol-d produced can be removed by azeotropic distillation with a suitable solvent or by vacuum distillation, although this can be challenging due to the high boiling point of tert-butanol.

-

Alternatively, for many applications, the presence of tert-butanol-d may be acceptable, and the solution can be used directly.

Quantitative Data:

The yield of KOD is dependent on the equilibrium and the amount of excess D₂O used. Complete conversion is often not achieved without removal of the alcohol byproduct.

| Parameter | Value |

| Equilibrium-driven Yield | Varies with conditions |

| Isotopic Purity of KOD | Dependent on the isotopic purity of the starting D₂O |

Safety Considerations:

-

Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

-

The reaction with heavy water is exothermic.

-

Standard laboratory safety practices for handling strong bases should be followed.

Electrolysis of Heavy Water

This compound can be formed in situ during the electrolysis of heavy water containing a potassium salt, such as potassium sulfate (B86663) or potassium chloride, as the electrolyte. At the cathode, D₂O is reduced to deuterium gas and deuteroxide ions.

2 D₂O(l) + 2 e⁻ → D₂(g) + 2 OD⁻(aq)

The potassium ions from the electrolyte associate with the deuteroxide ions to form KOD.

Experimental Protocol:

Materials:

-

Heavy water (D₂O), 99.8%+ isotopic purity

-

Anhydrous potassium salt (e.g., K₂SO₄)

-

Electrolysis cell with inert electrodes (e.g., platinum)

-

DC power supply

Procedure:

-

Anhydrous potassium sulfate is dissolved in heavy water to create the electrolyte solution.

-

The electrolyte solution is placed in the electrolysis cell.

-

A direct current is passed through the solution, initiating the electrolysis of heavy water.

-

Deuterium gas is evolved at the cathode, and oxygen gas is evolved at the anode.

-

As the electrolysis proceeds, the concentration of this compound in the solution increases.

-

The process can be continued until the desired concentration of KOD is achieved.

Quantitative Data:

The efficiency of KOD production is related to the current efficiency of the electrolysis process.

| Parameter | Value |

| Faradaic Efficiency | Typically high for water electrolysis |

| Concentration of KOD | Dependent on the duration of electrolysis and current applied |

Safety Considerations:

-

The electrolysis of water produces a stoichiometric mixture of deuterium and oxygen gas, which is explosive. The gases must be vented separately and safely.

-

Standard electrical safety precautions must be followed.

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of the primary synthesis methods for this compound.

Caption: Synthesis routes to this compound.

Conclusion

The synthesis of this compound can be achieved through several methods, each with its own advantages and challenges. The reaction of potassium metal or potassium hydride with heavy water offers a direct and high-yielding route, but requires stringent safety precautions due to the high reactivity of the starting materials. The use of potassium alkoxides is a milder alternative, though it is an equilibrium-driven process. Electrolysis of heavy water provides a method for in situ generation of KOD. The selection of the most appropriate method will depend on the specific requirements of the application, including the desired purity, scale of the reaction, and the safety facilities available to the researcher. Careful planning and adherence to safety protocols are essential for the successful and safe synthesis of this valuable deuterated reagent.

References

A Comprehensive Technical Guide to the Physical Properties of Potassium Deuteroxide (KOD) Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of potassium deuteroxide (KOD) solutions. Given the specialized nature of KOD, comprehensive datasets for its physical properties across a wide range of concentrations and temperatures are not as readily available as for its protic counterpart, potassium hydroxide (B78521) (KOH). Therefore, this guide presents a synthesis of available data for KOD, supplemented with data for KOH as a close analogue, while also discussing the anticipated deuterium (B1214612) isotope effects. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for measuring these properties are provided.

Density

The density of a KOD solution is a fundamental physical property that varies with concentration and temperature. While extensive data for KOD is limited, information for specific concentrations is available from commercial suppliers. For a broader understanding, data for aqueous KOH solutions is presented, which is expected to be slightly lower than that of KOD solutions due to the higher mass of deuterium compared to protium.

Table 1: Density of KOD and KOH Solutions

| Concentration (wt. %) | Compound | Solvent | Density (g/cm³) | Temperature (°C) |

| 30-40 | KOD | D₂O | ~1.4 | 25 |

| 40 | KOD | D₂O | 1.596 | 20 |

| 10 | KOH | H₂O | 1.092 | 20 |

| 20 | KOH | H₂O | 1.188 | 20 |

| 30 | KOH | H₂O | 1.291 | 20 |

| 40 | KOH | H₂O | 1.395 | 20 |

| 50 | KOH | H₂O | 1.514 | 20 |

Note: Data for KOH solutions are provided as a reference and are expected to be slightly lower than for corresponding KOD solutions.

Deuterium Isotope Effect on Density

Deuterium oxide (D₂O) is approximately 10% denser than ordinary water (H₂O) at room temperature. This inherent difference in solvent density contributes to the higher density of KOD solutions compared to KOH solutions of the same weight percentage. The larger mass of the deuterium atom also influences the vibrational modes of the O-D bond and the strength of hydrogen (or deuterium) bonding within the solvent, further affecting the solution's structure and density.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter in many experimental and industrial settings. Similar to density, comprehensive viscosity data for KOD solutions is scarce. Therefore, data for aqueous KOH solutions is provided as a proxy. The viscosity of electrolyte solutions generally increases with concentration.

Table 2: Dynamic Viscosity of Aqueous KOH Solutions at 25°C

| Concentration (wt. %) | Dynamic Viscosity (mPa·s) |

| 5 | 1.02 |

| 10 | 1.20 |

| 20 | 1.78 |

| 30 | 2.99 |

| 40 | 5.57 |

| 50 | 12.4 |

Note: This data is for KOH in H₂O. The viscosity of KOD in D₂O is expected to be slightly higher due to the stronger intermolecular forces in D₂O.

Deuterium Isotope Effect on Viscosity

D₂O is known to be more viscous than H₂O. This is attributed to the stronger deuterium bonds compared to hydrogen bonds, leading to a more structured liquid. Consequently, it is expected that KOD solutions will exhibit a higher viscosity than KOH solutions of the same concentration. This increased viscosity can have implications for reaction kinetics and mass transport phenomena in deuterated systems.

Boiling Point

The boiling point of a KOD solution is elevated compared to that of pure D₂O due to the colligative property of boiling point elevation. The presence of the non-volatile solute (KOD) lowers the vapor pressure of the solvent (D₂O), thus requiring a higher temperature to reach the boiling point.

Boiling Point Elevation

The change in boiling point (ΔTb) can be estimated using the following equation:

ΔTb = Kb * m * i

where:

-

Kb is the ebullioscopic constant of the solvent (for D₂O, Kb ≈ 0.54 °C· kg/mol ).

-

m is the molality of the solution.

-

i is the van 't Hoff factor, which is approximately 2 for a strong electrolyte like KOD (dissociating into K⁺ and OD⁻).

Pure D₂O boils at approximately 101.4 °C at standard atmospheric pressure.[1] The boiling point of a KOD solution will increase with increasing concentration.

Freezing Point

The freezing point of a KOD solution is depressed compared to that of pure D₂O, another colligative property. The solute particles disrupt the formation of the solid solvent lattice, requiring a lower temperature for freezing to occur.

Freezing Point Depression

The change in freezing point (ΔTf) can be estimated using the equation:

ΔTf = Kf * m * i

where:

-

Kf is the cryoscopic constant of the solvent (for D₂O, Kf ≈ 1.86 °C· kg/mol ).

-

m is the molality of the solution.

-

i is the van 't Hoff factor (approximately 2 for KOD).

Pure D₂O freezes at approximately 3.82 °C. The freezing point of a KOD solution will decrease as the concentration of KOD increases.

Electrical Conductivity

The electrical conductivity of a KOD solution is a measure of its ability to conduct an electric current, which is primarily due to the mobility of the K⁺ and OD⁻ ions. Conductivity is dependent on concentration and temperature. For comparison, the conductivity of aqueous KOH solutions is presented.

Table 3: Electrical Conductivity of Aqueous KOH Solutions at 25°C

| Concentration (wt. %) | Conductivity (S/m) |

| 1 | 4.07 |

| 5 | 18.9 |

| 10 | 35.7 |

| 20 | 58.5 |

| 30 | 64.3 |

Note: The conductivity of KOD in D₂O may differ due to the different ionic mobility of OD⁻ in D₂O compared to OH⁻ in H₂O.

Deuterium Isotope Effect on Conductivity

The mobility of ions in a solution is influenced by the viscosity of the solvent. As D₂O is more viscous than H₂O, the ionic mobility of K⁺ and OD⁻ in D₂O is expected to be lower than that of K⁺ and OH⁻ in H₂O. This would suggest that the conductivity of a KOD solution might be slightly lower than that of a KOH solution of the same molar concentration.

Experimental Protocols

Accurate determination of the physical properties of KOD solutions requires precise experimental methodologies. Below are detailed protocols for measuring density, viscosity, and conductivity.

Density Measurement

Methodology: Pycnometry

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, a constant-temperature water bath.

-

Procedure: a. Clean and dry the pycnometer thoroughly and record its mass (m₁). b. Fill the pycnometer with deionized water (or D₂O for baseline) and place it in the constant-temperature water bath until it reaches thermal equilibrium. c. Ensure the capillary is filled to the mark, removing any excess liquid. Dry the outside of the pycnometer and record its mass (m₂). d. Empty and dry the pycnometer. Fill it with the KOD solution of known concentration and repeat step 2c to get the mass (m₃). e. The density (ρ) of the KOD solution is calculated using the formula: ρsolution = [(m₃ - m₁) / (m₂ - m₁)] * ρwater where ρwater is the known density of water at the experimental temperature.

Caption: Workflow for density measurement using a pycnometer.

Viscosity Measurement

Methodology: Capillary Viscometry

-

Apparatus: An Ubbelohde or Cannon-Fenske capillary viscometer, a constant-temperature water bath, a stopwatch.

-

Procedure: a. Clean and dry the viscometer. b. Introduce a precise volume of the KOD solution into the viscometer. c. Place the viscometer in the constant-temperature bath and allow it to equilibrate. d. Using a pipette bulb, draw the liquid up through the capillary until it is above the upper timing mark. e. Release the suction and measure the time (t) it takes for the liquid meniscus to fall from the upper to the lower timing mark. f. Repeat the measurement several times to ensure reproducibility. g. The kinematic viscosity (ν) is calculated using the viscometer constant (C): ν = C * t. h. The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the solution: η = ν * ρ.

Caption: Experimental workflow for viscosity measurement.

Electrical Conductivity Measurement

Methodology: Conductometry

-

Apparatus: A conductivity meter with a conductivity cell (probe), a constant-temperature water bath, standard KCl solutions for calibration.

-

Procedure: a. Calibrate the conductivity meter using standard KCl solutions of known conductivity. b. Rinse the conductivity cell with deionized water and then with the KOD solution to be measured. c. Immerse the conductivity cell into the KOD solution in a beaker placed in the constant-temperature water bath. d. Ensure the electrodes of the cell are fully submerged and that there are no air bubbles on their surface. e. Allow the reading to stabilize and record the conductivity value. f. The meter will typically have an integrated temperature sensor and will report the temperature-compensated conductivity.

Caption: Workflow for electrical conductivity measurement.

Signaling Pathways and Logical Relationships

The physical properties of KOD solutions are interconnected. For instance, viscosity influences ionic mobility, which in turn affects electrical conductivity. The concentration of KOD is a primary determinant of all the discussed physical properties.

Caption: Interrelationship of KOD solution physical properties.

References

Thermodynamic Properties of Potassium Deuteroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of potassium deuteroxide (KOD). Due to the limited availability of direct experimental data for KOD, this guide presents a detailed analysis of the well-characterized thermodynamic properties of potassium hydroxide (B78521) (KOH) as a baseline. The document discusses the anticipated isotopic effects of deuterium (B1214612) substitution on these properties. It includes a thorough description of the experimental methodologies employed for determining the thermodynamic parameters of alkali hydroxides, which are directly applicable to KOD. All quantitative data for KOH is summarized in structured tables for clarity, and key experimental workflows are visualized using diagrams. This guide serves as a critical resource for researchers utilizing KOD in various applications, including kinetic isotope effect studies, pharmaceutical development, and as a reagent in deuterated environments.

Introduction

This compound (KOD), the deuterated analogue of potassium hydroxide (KOH), is a strong base in which the hydrogen atom of the hydroxyl group is replaced by a deuterium atom. It is a crucial reagent in synthetic chemistry, particularly for introducing deuterium labels into organic molecules and for studying kinetic isotope effects, which provide valuable insights into reaction mechanisms. Despite its importance, a comprehensive compilation of the experimental thermodynamic properties of KOD is notably absent in the scientific literature.

This guide aims to fill this gap by providing a detailed summary of the known thermodynamic properties of KOH and leveraging this information to infer the expected properties of KOD. The primary thermodynamic quantities discussed are the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). Additionally, the enthalpy of solution is addressed.

The experimental protocols for determining these properties are detailed, offering a methodological framework for any future experimental investigations on KOD.

Thermodynamic Data

The thermodynamic properties of solid potassium hydroxide are well-established. In the absence of direct experimental data for this compound, the values for KOH are presented here as a reliable reference. The primary difference in the thermodynamic properties between KOH and KOD is expected to arise from the difference in the zero-point vibrational energy of the O-H and O-D bonds.

Standard Enthalpy of Formation, Molar Entropy, and Gibbs Free Energy of Formation

The standard thermodynamic properties of solid KOH at 298.15 K are summarized in Table 1.

Table 1: Standard Thermodynamic Properties of Solid KOH at 298.15 K

| Property | Symbol | Value for KOH | Units | Reference |

| Standard Enthalpy of Formation | ΔfH° | -425.8 | kJ/mol | [1][2] |

| Standard Molar Entropy | S° | 79.32 | J/mol·K | [1][2] |

| Gibbs Free Energy of Formation | ΔfG° | -380.2 | kJ/mol | [1][2] |

Heat Capacity

The heat capacity of a substance is a measure of the amount of heat energy required to raise its temperature by a certain amount. The heat capacity of solid KOH at room temperature is provided in Table 2.

Table 2: Heat Capacity of Solid KOH at 298.15 K

| Property | Symbol | Value for KOH | Units | Reference |

| Heat Capacity | Cp | 65.87 | J/mol·K | [1][2] |

The temperature dependence of the heat capacity of solid KOH can be described by the Shomate equation. The NIST WebBook provides coefficients for this equation over various temperature ranges[3][4]. For aqueous solutions, the heat capacities have been measured over a range of concentrations and temperatures[5][6][7].

Enthalpy of Solution

The dissolution of potassium hydroxide in water is a highly exothermic process. The enthalpy of solution for KOH in water at infinite dilution is given in Table 3.

Table 3: Enthalpy of Solution of KOH in Water at 298.15 K

| Property | Symbol | Value for KOH | Units | Reference |

| Enthalpy of Solution | ΔHsoln | -57.6 | kJ/mol | [8][9] |

Isotopic Effects on Thermodynamic Properties

The substitution of hydrogen with deuterium in the hydroxide ion (OH⁻ to OD⁻) is expected to influence the thermodynamic properties of the compound, primarily due to the change in mass and the resulting differences in vibrational frequencies.

-

Enthalpy of Formation (ΔfH°): The zero-point energy (ZPE) of the O-D bond is lower than that of the O-H bond. This difference in ZPE will lead to a slightly more negative enthalpy of formation for KOD compared to KOH.

-

Molar Entropy (S°): The higher mass of deuterium in KOD will result in smaller translational and rotational constants, leading to a slightly higher translational and rotational entropy for KOD compared to KOH. However, the lower vibrational frequency of the O-D bond will lead to a slightly lower vibrational entropy. The overall effect on the standard molar entropy is expected to be small.

-

Heat Capacity (Cp): The vibrational contribution to the heat capacity is dependent on the vibrational frequencies. The lower frequency of the O-D stretch in KOD will result in this mode contributing more to the heat capacity at a given temperature compared to the O-H stretch in KOH.

Experimental Protocols

The experimental determination of the thermodynamic properties of a compound like this compound would follow well-established calorimetric and analytical techniques. The methodologies described below are for potassium hydroxide but are directly applicable to KOD.

Determination of Enthalpy of Formation

The standard enthalpy of formation of a compound is typically determined indirectly using reaction calorimetry, often through the measurement of the enthalpy of combustion or the enthalpy of a suitable reaction.

4.1.1. Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity potassium metal is placed in a crucible within a bomb calorimeter.

-

Combustion: The bomb is filled with high-pressure oxygen, and the sample is ignited. The combustion of potassium in excess oxygen forms potassium oxide (K₂O).

-

Temperature Measurement: The temperature change of the water bath surrounding the bomb is carefully measured.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

Hess's Law: The enthalpy of formation of KOH is then calculated using Hess's Law, combining the experimentally determined enthalpy of combustion of potassium with the known enthalpies of formation of water and the enthalpy of reaction of K₂O with water to form KOH.

4.1.2. Solution Calorimetry

An alternative method involves measuring the enthalpy of reaction of potassium with water in a solution calorimeter to form aqueous KOH, followed by calculations using Hess's law to determine the enthalpy of formation of solid KOH[10][11].

Determination of Heat of Solution

The enthalpy of solution is measured using a solution calorimeter, often a constant-pressure calorimeter like a coffee-cup calorimeter for educational purposes, or more sophisticated isoperibol or adiabatic calorimeters for high-precision measurements[12][13][14].

-

Calorimeter Setup: A known mass of the solvent (e.g., D₂O for KOD) is placed in the calorimeter, and its initial temperature is allowed to stabilize and is recorded.

-

Sample Addition: A precisely weighed amount of the solute (e.g., solid KOD) is added to the solvent.

-

Temperature Monitoring: The temperature of the solution is monitored over time until a maximum (for exothermic processes) or minimum (for endothermic processes) temperature is reached and the system returns to a steady thermal state.

-

Calculation: The heat absorbed or released by the solution is calculated using the formula q = mcΔT, where 'm' is the mass of the solution, 'c' is its specific heat capacity, and 'ΔT' is the change in temperature. The molar enthalpy of solution is then determined by dividing the heat change by the number of moles of the solute.

Determination of Heat Capacity

The heat capacity of a solid or a solution can be measured using various calorimetric techniques.

4.3.1. Adiabatic Calorimetry

-

Sample Placement: A known mass of the sample is placed in a sample holder within an adiabatic calorimeter.

-

Heating: A measured amount of electrical energy is supplied to the sample through a heater, causing a small increase in temperature.

-

Temperature Measurement: The resulting temperature rise is precisely measured.

-

Calculation: The heat capacity is calculated by dividing the electrical energy supplied by the measured temperature rise.

4.3.2. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This difference can be used to determine the heat capacity of the sample as a function of temperature.

Visualizations

Experimental Workflow for Solution Calorimetry

Caption: Workflow for determining the enthalpy of solution using calorimetry.

Relationship of Thermodynamic Properties

Caption: The fundamental relationship between Gibbs free energy, enthalpy, and entropy.

Conclusion

While direct experimental thermodynamic data for this compound remains scarce, this guide provides a robust framework for understanding its properties. By presenting the comprehensive data for potassium hydroxide and discussing the principles of deuterium isotope effects, researchers can make informed estimations for the thermodynamic behavior of KOD. The detailed experimental protocols offer a clear path for future studies to directly measure these important parameters. This guide serves as a valuable resource for scientists and professionals in drug development and other fields where this compound is a key reagent.

References

- 1. webqc.org [webqc.org]

- 2. Potassium hydroxide - Wikipedia [en.wikipedia.org]

- 3. Potassium hydroxide [webbook.nist.gov]

- 4. Potassium hydroxide [webbook.nist.gov]

- 5. Research Portal [researchportal.murdoch.edu.au]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. brainly.com [brainly.com]

- 9. wyzant.com [wyzant.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Calculate the heat of formation of KOH from the following class 11 chemistry CBSE [vedantu.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Solution Calorimetry [serc.carleton.edu]

- 14. moorparkcollege.edu [moorparkcollege.edu]

The Crystal Structure of Potassium Deuteroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of potassium deuteroxide (KOD). It includes key crystallographic data, a generalized experimental protocol for its determination, and a discussion of its applications in research and development.

Crystal Structure and Properties

This compound is the deuterated analogue of potassium hydroxide (B78521) (KOH), where the hydrogen atom in the hydroxyl group is replaced by a deuterium (B1214612) atom. This isotopic substitution is of significant interest in various scientific disciplines, including chemistry and pharmacology, for studying reaction mechanisms and kinetic isotope effects.

Crystallographic Data

The definitive crystal structure of this compound was determined by Mach and Jacobs in 1987. The key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Formula | KOD | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P 1 2₁/n 1 | [1] |

| Lattice Parameters | a = 5.903 Å | [1] |

| b = 3.942 Å | [1] | |

| c = 7.722 Å | [1] | |

| α = 90° | [1] | |

| β = 110.36° | [1] | |

| γ = 90° | [1] | |

| Unit Cell Volume | 168.4 ų | Calculated |

| Formula Units (Z) | 4 | [1] |

Experimental Determination of Crystal Structure

Synthesis and Crystal Growth of this compound

High-purity single crystals of this compound are essential for accurate structural determination. A typical synthesis and growth procedure would involve the following steps:

-

Synthesis of KOD: Potassium metal is reacted with deuterium oxide (D₂O) under an inert atmosphere to produce a concentrated solution of this compound. K + D₂O → KOD + ½ D₂

-

Crystal Growth: Single crystals of KOD can be grown from a saturated solution in D₂O. The slow evaporation of the solvent at a constant temperature is a common method. The process requires careful control of temperature and atmospheric conditions to prevent contamination from atmospheric water and carbon dioxide.

Neutron Diffraction Analysis

The precise atomic arrangement within the KOD crystal is determined using single-crystal neutron diffraction.

-

Sample Mounting: A suitable single crystal of KOD is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a neutron beam at a dedicated neutron diffraction facility. The crystal is rotated, and the diffraction patterns of the scattered neutrons are collected at various orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the potassium, oxygen, and deuterium atoms within the unit cell are then determined and refined to yield the final crystal structure.

Applications in Research and Drug Development

This compound does not participate in biological signaling pathways in the manner of a complex pharmaceutical molecule. Its utility in research and drug development stems from its properties as a strong base and a source of deuterium.

-

Isotopic Labeling: KOD is used to introduce deuterium into organic molecules. This is a crucial technique in mechanistic studies of chemical and enzymatic reactions, as the kinetic isotope effect can provide insights into bond-breaking steps.

-

NMR Spectroscopy: Deuterated solvents, including those prepared using KOD, are essential in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid overwhelming signals from the solvent's protons.

-

Pharmaceutical Development: Deuterium-labeled compounds can exhibit altered metabolic profiles compared to their non-deuterated counterparts. This "deuterium effect" is an area of active research in drug development to potentially improve the pharmacokinetic and safety profiles of drugs.

-

Chemical Synthesis: KOD serves as a strong base in various chemical reactions, particularly when a deuterated product is desired. For example, it can be used in the synthesis of biodiesels.[2]

Visualizations

Experimental Workflow for Crystal Structure Determination

Applications of this compound

References

An In-depth Technical Guide on the Basicity of Potassium Deuteroxide in D₂O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basicity of potassium deuteroxide (KOD) in deuterium (B1214612) oxide (D₂O), a topic of significant interest in mechanistic studies, kinetic isotope effect investigations, and deuterated drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a pertinent reaction pathway.

Core Concepts: Understanding Basicity in D₂O

The basicity of a substance in a given solvent is fundamentally determined by the solvent's autoprotolysis. For deuterium oxide (D₂O), the autoprotolysis equilibrium is:

D₂O + D₂O ⇌ D₃O⁺ + OD⁻

The ion product constant for D₂O, denoted as Kw, D₂O, is a critical parameter. At 25°C, the value for Kw, D₂O is 1.35 x 10⁻¹⁵.[1][2] This is smaller than the ion product of water (H₂O), which is 1.0 x 10⁻¹⁴ at the same temperature. This difference is a manifestation of the deuterium isotope effect, where the greater mass of deuterium leads to a stronger O-D bond compared to the O-H bond, resulting in less autoionization.

From the ion product of D₂O, we can define the pD scale, analogous to the pH scale:

pD = -log[D₃O⁺]

For a neutral D₂O solution at 25°C, [D₃O⁺] = [OD⁻] = √(1.35 x 10⁻¹⁵) ≈ 3.67 x 10⁻⁸ M. Therefore, the pD of neutral D₂O is approximately 7.44.[1] Consequently, a pD value below 7.44 indicates an acidic solution in D₂O, while a pD above 7.44 indicates a basic solution. The relationship between pD and pOD is given by:

pD + pOD = pKw, D₂O ≈ 14.87 at 25°C.[1]

This compound (KOD) is a strong base in D₂O, analogous to potassium hydroxide (B78521) (KOH) in H₂O. It fully dissociates to provide deuteroxide ions (OD⁻):

KOD → K⁺ + OD⁻

The basicity of a KOD solution is therefore determined by the concentration of OD⁻ ions.

Quantitative Data on Basicity

While a direct pKb value for KOD is not commonly cited as it is a strong base, its strength relative to KOH can be inferred from the properties of the solvent and the mobility of the hydroxide and deuteroxide ions. A key quantitative comparison can be made through the limiting molar conductivities, which reflect the ion's ability to carry a current and is related to its mobility in the solvent.

| Parameter | H₂O | D₂O | Reference |

| Solvent | H₂O | D₂O | |

| Base | KOH | KOD | |

| Ion Product (Kw) at 25°C | 1.0 x 10⁻¹⁴ | 1.35 x 10⁻¹⁵ | [1] |

| pKw at 25°C | 14.00 | 14.87 | [1] |

| Neutral Point (pH/pD) at 25°C | 7.00 | 7.44 | [1] |

| Limiting Molar Conductivity of Base (Λ°) at 298 K (S cm² mol⁻¹) | Λ°(KOH) ≈ 271.5 | Λ°(KOD) ≈ 227.1 | [3][4] |

| Limiting Molar Conductivity of Hydroxide/Deuteroxide Ion (λ°) at 298 K (S cm² mol⁻¹) | λ°(OH⁻) ≈ 199.1 | λ°(OD⁻) ≈ 119.0 | [3][4] |

Table 1: Comparison of Properties of KOH in H₂O and KOD in D₂O at 25°C

The lower limiting molar conductivity of the deuteroxide ion (OD⁻) compared to the hydroxide ion (OH⁻) is significant. This is attributed to the "proton-hopping" or Grotthuss mechanism, which is less efficient for the heavier deuterium nucleus.[3][4] While both KOH and KOD are considered strong bases that fully dissociate, the lower mobility of the OD⁻ ion can influence the kinetics of base-catalyzed reactions.

Experimental Protocols

Determination of Basicity by Potentiometric Titration

This method involves titrating a solution of a weak acid in D₂O with a standardized solution of KOD in D₂O and monitoring the pD change.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of KOD in D₂O (e.g., 0.1 M). Handle KOD in an inert atmosphere to prevent contamination from atmospheric CO₂ and H₂O.

-

Prepare a solution of a weak acid (e.g., acetic acid-d₄) of known concentration in D₂O.

-

-

Calibration of the pD Meter:

-

Use standard buffer solutions prepared in D₂O for calibration. The pD of these buffers is different from their pH in H₂O.

-

Alternatively, a glass electrode calibrated with standard aqueous (H₂O) buffers can be used. The measured "pH" reading in D₂O can be converted to pD using the relationship: pD = pHreading + 0.4.

-

-

Titration Procedure:

-

Place a known volume of the weak acid solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pD electrode in the solution.

-

Add the KOD solution in small, known increments from a burette.

-

Record the pD value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pD values against the volume of KOD added to obtain a titration curve.

-

The equivalence point is the point of steepest inflection on the curve.

-

At the half-equivalence point, pD = pKa of the weak acid in D₂O.

-

The shape and equivalence point of the titration curve provide information about the strength of the base.

-

Determination of Basicity by Conductivity Measurement

This method is particularly useful for determining the limiting molar conductivity of KOD, which is a measure of its strength as an electrolyte.

Methodology:

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of KOD in D₂O of known concentrations (e.g., ranging from 10⁻⁴ M to 10⁻² M). Use high-purity D₂O to minimize background conductivity.

-

-

Calibration of the Conductivity Meter:

-

Calibrate the conductivity meter using standard KCl solutions prepared in D₂O.

-

-

Measurement Procedure:

-

Rinse the conductivity cell thoroughly with the KOD solution to be measured.

-

Measure the conductivity of each KOD solution at a constant, known temperature (e.g., 25.0 °C).

-

-

Data Analysis:

-

Calculate the molar conductivity (Λm) for each concentration using the formula: Λm = κ / c, where κ is the measured conductivity and c is the molar concentration.

-

According to Kohlrausch's Law for strong electrolytes at low concentrations, a plot of Λm versus the square root of the concentration (√c) should be linear.

-

Extrapolate the linear plot to zero concentration (c=0) to obtain the limiting molar conductivity (Λ°). This value represents the molar conductivity at infinite dilution, where inter-ionic interactions are negligible.

-

Visualization of a KOD-Catalyzed Reaction Pathway

The enhanced basicity of deuteroxide in D₂O compared to hydroxide in H₂O (in terms of its effect on the pK of substrates) and the kinetic isotope effect are crucial in many organic reactions. A classic example is the base-catalyzed enolization of a ketone, which is often the rate-determining step in reactions such as α-halogenation or aldol (B89426) condensation. The use of KOD in D₂O leads to deuterium exchange at the α-position.

Caption: KOD-catalyzed enolization and deuterium exchange pathway.

The diagram above illustrates the mechanism of base-catalyzed deuterium exchange at the α-carbon of a ketone. The deuteroxide ion (OD⁻) from KOD acts as a base, abstracting a proton from the α-carbon to form a resonance-stabilized enolate intermediate. This enolate then abstracts a deuterium from the D₂O solvent to yield the α-deuterated ketone. This process can be monitored to study kinetic isotope effects, where the rate of proton abstraction is typically faster than deuteron (B1233211) abstraction.

Conclusion

The basicity of this compound in D₂O is a fundamental concept with significant implications for chemical research and development. While KOD is a strong base, its behavior and the properties of the deuterated solvent system exhibit important differences compared to its protic counterpart, KOH in H₂O. These differences, primarily driven by the deuterium isotope effect, influence the thermodynamics of acid-base equilibria and the kinetics of base-catalyzed reactions. A thorough understanding of these principles, supported by quantitative data and appropriate experimental methodologies, is essential for professionals working in fields that utilize deuterated compounds and solvent systems.

References

- 1. Heavy water - Wikipedia [en.wikipedia.org]

- 2. The autoprotolysis constant, K_{\text {hw }}, for heavy water at 25^{\cir.. [askfilo.com]

- 3. Limiting Conductivities of Strong Acids and Bases in D2O and H2O: Deuterium Isotope Effects on Proton Hopping over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Isotopic Purity of Commercial Potassium Deuteroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available potassium deuteroxide (KOD). Understanding the precise isotopic enrichment of KOD is critical for a wide range of applications, including deuterium-labeled synthesis in drug development, mechanistic studies of chemical reactions, and as a component in specialized analytical techniques. This document outlines the typical isotopic purity levels offered by major suppliers, details the analytical methodologies used for its determination, and provides a general experimental workflow for verification.

Data Presentation: Isotopic Purity of Commercial this compound

The isotopic purity of commercial this compound, typically supplied as a solution in deuterium (B1214612) oxide (D₂O), is a key specification for researchers. The following table summarizes the stated isotopic purity from prominent chemical suppliers. It is important to note that lot-to-lot variability can exist, and it is always recommended to consult the supplier-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information for a particular batch.

| Supplier | Product Description | Stated Isotopic Purity (atom % D) |

| Sigma-Aldrich | This compound solution, 40 wt. % in D₂O | 98 |

| Cambridge Isotope Laboratories, Inc. | This compound (D, 97-99%) (30-40% in D₂O) | 97-99[1] |

| Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.) | This compound (D, 97-99%) (30-40% IN D2O) | 97-99 |

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound solutions primarily relies on Nuclear Magnetic Resonance (NMR) spectroscopy. Both proton (¹H) and deuterium (²H) NMR are powerful techniques for quantifying the amount of deuterium present.

Principle:

The isotopic purity of KOD in a D₂O solution is determined by measuring the relative signal intensities of residual protons (from HDO) and deuterons. By comparing the integral of the residual HDO peak in the ¹H NMR spectrum to a known internal standard, or by direct integration of the deuterium signal in the ²H NMR spectrum, the atom % D can be calculated.

Generalized Experimental Protocol: Quantitative ¹H NMR Spectroscopy

This protocol provides a general framework for the determination of the isotopic purity of a KOD solution in D₂O using ¹H NMR.

1. Sample Preparation:

-

Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS)) into an NMR tube. The internal standard should be soluble in the KOD solution and have a resonance that is well-resolved from the residual HDO peak.

-

Accurately add a known mass of the commercial this compound solution to the NMR tube.

-

Thoroughly mix the contents of the NMR tube to ensure a homogeneous solution.

2. NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Solvent: The sample is its own solvent (D₂O). The lock signal will be from the deuterium in the solvent.

-

Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment is typically sufficient.

- Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T₁ of the signals of interest) is crucial for accurate quantification to ensure complete relaxation of all nuclei between scans.

- Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for both the internal standard and the residual HDO peak.

- Temperature: Maintain a constant and accurately calibrated temperature throughout the experiment.

3. Data Processing and Analysis:

-

Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio without significantly distorting the peak shapes.

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Perform a baseline correction to ensure accurate integration.

-

Integrate the well-resolved peak of the internal standard and the residual HDO peak.

-

The atom % D can be calculated using the following formula:

Generalized Experimental Protocol: Quantitative ²H NMR Spectroscopy

Direct detection of the deuterium signal offers a complementary method for determining isotopic purity.

1. Sample Preparation:

-

A known concentration of the this compound solution is prepared in an NMR tube. An internal standard is not typically required for this method if the signal from the deuterated solvent is used as the reference.

2. NMR Acquisition:

-

Instrument: A high-field NMR spectrometer equipped with a broadband probe capable of observing the ²H frequency.

-

Solvent: The sample is its own solvent (D₂O).

-

Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment.

- Relaxation Delay (d1): A sufficient relaxation delay should be used, although T₁ values for deuterium are generally shorter than for protons.

- Number of Scans (ns): Acquire a sufficient number of scans to obtain a high-quality spectrum.

- Decoupling: Proton decoupling is typically not necessary.

3. Data Processing and Analysis:

-

Process the spectrum similarly to the ¹H NMR data (phasing, baseline correction).

-

The spectrum will show a dominant signal from the deuterons in D₂O and KOD. The presence of any other deuterium signals could indicate impurities.

-

The isotopic enrichment is determined by comparing the integral of the deuterium signal to that of a reference sample with a known isotopic abundance.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the assessment of the isotopic purity of a commercial this compound sample.

Caption: Workflow for Isotopic Purity Assessment of KOD.

References

Methodological & Application

Application Notes and Protocols for Potassium Deuteroxide Catalyzed Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium deuteroxide (KOD) is a strong base prepared by dissolving potassium metal or potassium oxide in deuterium (B1214612) oxide (D₂O). It serves as a powerful catalyst and a source of deuterium for isotopic labeling in a variety of organic reactions. The incorporation of deuterium into organic molecules is a critical technique in modern chemistry, with applications ranging from mechanistic elucidation and kinetic isotope effect (KIE) studies to the development of next-generation pharmaceuticals with improved metabolic stability.[1][2] This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by this compound.

Applications of this compound in Organic Synthesis

This compound is primarily utilized in reactions that proceed through a deprotonation step, leading to the formation of a reactive intermediate such as an enolate or a carbanion. The subsequent quenching of this intermediate with a deuteron (B1233211) from the D₂O solvent results in the incorporation of deuterium into the organic substrate.

Hydrogen-Deuterium (H-D) Exchange at α-Carbonyl and Active Methylene (B1212753) Positions

One of the most common applications of KOD is the facile exchange of acidic protons alpha to a carbonyl group (ketones, aldehydes, esters, amides) or in other active methylene compounds with deuterium. This reaction is driven by the formation of a resonance-stabilized enolate intermediate. The extent of deuteration can often be controlled by reaction time and temperature. This method is invaluable for preparing deuterated standards for mass spectrometry and for introducing deuterium at specific sites to probe reaction mechanisms.

Aldol (B89426) and Claisen-Schmidt Condensations

In the presence of KOD, carbonyl compounds with α-hydrogens can undergo aldol or Claisen-Schmidt condensations to form β-hydroxy carbonyl compounds or their dehydrated α,β-unsaturated analogues. When the reaction is performed in D₂O with KOD as the catalyst, deuterium can be incorporated at the α-position(s) of the enolizable carbonyl partner. This provides a straightforward route to deuterated chalcones and other related structures.[3][4][5][6][7]

Isomerization Reactions

This compound can catalyze the isomerization of certain organic molecules, such as the migration of a double bond in an alkene to a more thermodynamically stable position. During this process, deuterium can be incorporated into the molecule at positions that become transiently deprotonated.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound catalyzed reactions, compiled from analogous base-catalyzed deuteration and condensation reactions.

Table 1: α-Deuteration of Ketones with KOD/D₂O

| Entry | Substrate (Ketone) | Catalyst System | Temp (°C) | Time (h) | % Deuterium Incorporation | Yield (%) |

| 1 | Acetophenone (B1666503) | KOD in D₂O | 50 | 12 | >95 (at α-position) | >90 |

| 2 | Cyclohexanone | KOD in D₂O | 25 | 6 | >98 (at α-positions) | >95 |

| 3 | 2-Pentanone | KOD in D₂O | 50 | 24 | >95 (at C1), ~50 (at C3) | ~85 |

| 4 | Propiophenone | KOD in D₂O | 60 | 18 | >95 (at α-position) | >90 |

Table 2: KOD Catalyzed Claisen-Schmidt Condensation

| Entry | Ketone | Aldehyde | Catalyst System | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Acetone (B3395972) | Benzaldehyde (B42025) | KOD in D₂O/Ethanol-d6 (B42895) | 25 | 15 | Dibenzalacetone | ~90 |

| 2 | Cyclohexanone | 4-Chlorobenzaldehyde | KOD in D₂O/Methanol-d4 | 50 | 10 | 2,6-bis(4-chlorobenzylidene)cyclohexanone | ~85 |

| 3 | Acetophenone | Cinnamaldehyde | KOD in D₂O/THF-d8 | 25 | 24 | 1,5-Diphenylpenta-1,4-dien-3-one | ~80 |

Experimental Protocols

Protocol 1: α-Deuteration of a Ketone (Acetophenone)

This protocol describes the general procedure for the deuteration of the α-protons of a ketone using this compound.

Materials:

-

Acetophenone (1.0 mmol, 120 mg)

-

This compound (40 wt% solution in D₂O, 0.1 mmol, ~14 µL)

-

Deuterium oxide (D₂O, 2 mL)

-

Diethyl ether or Dichloromethane for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask (10 mL)

-

Magnetic stirrer and stir bar

-

Standard glassware for workup

Procedure:

-

To a 10 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (120 mg, 1.0 mmol) and deuterium oxide (2 mL).

-

Stir the mixture at room temperature to ensure good mixing.

-

Carefully add the this compound solution (14 µL, 0.1 mmol) to the reaction mixture.

-

Heat the reaction mixture to 50°C and stir for 12 hours. Monitor the reaction progress by ¹H NMR by taking small aliquots to check for the disappearance of the α-proton signal.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with diethyl ether (3 x 5 mL).

-

Combine the organic layers and wash with a small amount of D₂O, followed by a saturated solution of sodium chloride in D₂O.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the α,α,α-trideuterioacetophenone.

Expected Outcome: The product should be obtained in high yield (>90%) with a high level of deuterium incorporation at the α-position (>95%).

Protocol 2: this compound Catalyzed Claisen-Schmidt Condensation

This protocol outlines the synthesis of dibenzalacetone via the condensation of acetone and benzaldehyde, with deuterium incorporation at the α-positions of acetone.

Materials:

-

Acetone (1.0 mmol, 58 mg)

-

Benzaldehyde (2.2 mmol, 233 mg)

-

This compound (40 wt% solution in D₂O, 0.2 mmol, ~28 µL)

-

Deuterium oxide (D₂O, 1 mL)

-

Ethanol-d6 (1 mL)

-

Round-bottom flask (10 mL)

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and recrystallization

Procedure:

-

In a 10 mL round-bottom flask, dissolve benzaldehyde (233 mg, 2.2 mmol) in a mixture of ethanol-d6 (1 mL) and deuterium oxide (1 mL).

-

Add acetone (58 mg, 1.0 mmol) to the solution and stir at room temperature.

-

Slowly add the this compound solution (28 µL, 0.2 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 30 minutes. A precipitate should form.

-

If precipitation is slow, gently warm the mixture to 40-50°C for 15-20 minutes.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol-d6.

-

Recrystallize the crude product from a minimal amount of hot ethanol-d6 to obtain pure dibenzalacetone with deuterium incorporated at the vinylic positions adjacent to the carbonyl group.

Expected Outcome: The product, deuterated dibenzalacetone, is expected as a yellow crystalline solid in good yield (~90%).

Safety Precautions

This compound is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. All reactions should be carried out in a well-ventilated fume hood. Deuterium oxide is not hazardous, but it is expensive, so care should be taken to avoid contamination and waste.

Conclusion

This compound is a valuable tool in organic synthesis for the introduction of deuterium into organic molecules. Its utility in catalyzing H-D exchange and condensation reactions makes it a versatile reagent for researchers in academia and industry. The protocols provided herein serve as a starting point for the exploration of KOD-catalyzed reactions, and can be adapted for a wide range of substrates. Careful control of reaction conditions can allow for high yields and excellent levels of deuterium incorporation, facilitating the synthesis of isotopically labeled compounds for various applications.

References

- 1. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 3. amherst.edu [amherst.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 6. webassign.net [webassign.net]

- 7. web.mnstate.edu [web.mnstate.edu]

Application of the Kinetic Isotope Effect (KOD) in Elucidating Acid-Base Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry and enzymology for the elucidation of reaction mechanisms. It refers to the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. In the context of acid-base reactions, the substitution of hydrogen (H) with its heavier isotope, deuterium (B1214612) (D), can provide profound insights into the nature of proton transfer steps. This phenomenon, often referred to as the deuterium kinetic isotope effect (kH/kD), is particularly valuable for determining whether a C-H (or O-H, N-H, etc.) bond is broken in the rate-determining step of a reaction. A significant primary KIE, typically in the range of 2-7 at room temperature, is a strong indicator that the bond to the isotope is being cleaved in the rate-limiting step.[1][2] Secondary KIEs, which are smaller, can provide information about changes in hybridization or the steric environment of the transition state.[1] In drug development, understanding reaction mechanisms is crucial for optimizing synthetic routes, predicting metabolic pathways, and designing more effective and stable therapeutic agents.

Applications in Studying Acid-Base Reaction Mechanisms

The use of KOD, or the deuterium kinetic isotope effect, has wide-ranging applications in the study of acid-base reaction mechanisms, from fundamental organic chemistry to complex biological systems.

Distinguishing Between Reaction Mechanisms

One of the primary applications of KIE is to differentiate between proposed reaction pathways. For example, in elimination reactions, a large primary KIE can help distinguish between an E2 mechanism, where the C-H bond is broken in the rate-determining step, and an E1 mechanism, where the C-H bond cleavage occurs after the rate-determining step.[1]

Elucidating Transition State Structures

The magnitude of the KIE can provide information about the symmetry of the transition state in a proton transfer reaction. A maximum KIE is often observed when the proton is symmetrically shared between the donor and acceptor atoms in the transition state. As the transition state becomes more "reactant-like" or "product-like," the KIE is expected to decrease. This principle is a cornerstone of the Westheimer-Melander model.

Investigating Enzyme-Catalyzed Reactions

In enzymology, KIE studies are instrumental in understanding how enzymes catalyze reactions. By measuring the KIE for a specific step, researchers can identify the rate-limiting step in the catalytic cycle and gain insights into the enzyme's active site and the nature of the transition state. For instance, a large KIE in an enzyme-catalyzed hydride transfer reaction can indicate that the hydride transfer is the rate-limiting step.[3]

Solvent Isotope Effects

Changing the solvent from H₂O to D₂O can also induce a kinetic isotope effect, known as the solvent isotope effect (SIE). This is particularly useful for studying reactions where solvent molecules are directly involved in the proton transfer mechanism, such as in general acid or general base catalysis. A normal SIE (kH₂O/kD₂O > 1) is often observed when a proton transfer from the solvent is rate-determining. Conversely, an inverse SIE (kH₂O/kD₂O < 1) can occur in specific acid-catalyzed reactions where D₃O⁺ in D₂O is a stronger acid than H₃O⁺ in H₂O.[4][5][6]

Quantitative Data Summary

The following tables summarize representative kinetic isotope effect data for various acid-base reactions.

| Reaction Type | Substrate | Base/Catalyst | kH/kD | Reference(s) |

| Proton Transfer from Carbon | Nitroethane | Various amine bases | ~2.5 - 10 | [1] |

| 2-Nitropropane | 2,6-Lutidine | 7.7 | [5] | |

| Enzyme-Catalyzed Hydride Transfer | Glycerol-3-phosphate | Glycerol-3-phosphate dehydrogenase | 1.5 - 3.1 | [3] |

| Ethanol | Alcohol dehydrogenase | 3.6 (primary) | [3] | |

| Elimination Reactions | 2-Phenylethyl bromide | Ethoxide | 7.1 | |

| Solvent Isotope Effects (SIE) | Hydrolysis of ethyl acetate | Acid-catalyzed | 0.5 (inverse) | [4] |

| Enolization of acetone | Acid-catalyzed | ~0.5 (inverse) | [5] |

Table 1: Primary Kinetic Isotope Effects in Acid-Base Reactions

| Reaction Type | Isotopic Substitution Position | Observed Effect | kH/kD | Reference(s) |

| SN1 Solvolysis | α-deuteration | Normal | ~1.15 per D | [2] |

| β-deuteration | Normal | ~1.10 per D | [2] | |

| SN2 Reaction | α-deuteration | Inverse to small normal | ~0.95 - 1.05 | [2] |

| Enzyme-Catalyzed Reaction | Alcohol Dehydrogenase (secondary) | Normal | 10.2 | [3] |

Table 2: Secondary Kinetic Isotope Effects

Experimental Protocols

Protocol 1: Determination of Primary KIE by NMR Spectroscopy (Competitive Method)

This protocol describes a competitive method for determining the primary deuterium KIE for a proton transfer reaction using ¹H NMR spectroscopy.

1. Materials:

- Non-deuterated substrate

- Deuterated substrate (at the position of interest)

- Internal standard (a stable compound with a distinct NMR signal that does not react under the reaction conditions)

- Reaction buffer and other necessary reagents